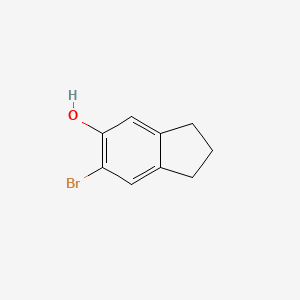

6-Bromo-2,3-dihydro-1H-inden-5-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNQTFRWOCSCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576234 | |

| Record name | 6-Bromo-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32337-85-2 | |

| Record name | 6-Bromo-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 6-Bromo-2,3-dihydro-1H-inden-5-ol?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Bromo-2,3-dihydro-1H-inden-5-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this guide combines reported data with established principles of chemical reactivity and structure-activity relationships to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 32337-85-2, is a halogenated phenolic compound. Its structure, featuring a fused bicyclic system with a hydroxyl group and a bromine atom on the aromatic ring, makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Physical Form | Solid |

| Boiling Point | 274.9 ± 40.0 °C at 760 mmHg |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A potential precursor is 6-bromo-2,3-dihydro-1H-inden-5-amine, which can be converted to the target phenol via a diazotization-hydrolysis sequence.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

General Reactivity Profile

The chemical reactivity of this compound is dictated by its key functional groups: the phenol and the aryl bromide.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents. The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Aryl Bromide: The bromine atom can participate in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indane scaffold.

Application in Drug Discovery

The structural motifs present in this compound are found in a number of biologically active compounds. Its utility as a synthetic intermediate stems from the ability to selectively functionalize the phenolic hydroxyl group and the aryl bromide. This allows for the systematic exploration of the chemical space around the indane core to optimize pharmacological properties.

Role as a Molecular Scaffold

Caption: Role as a building block in drug discovery.

Safety and Handling

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Signal Word: Warning

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is not abundant, its structural features suggest a rich and versatile chemistry that can be exploited in drug discovery programs. This guide provides a foundational understanding of its properties and potential applications to aid researchers in their synthetic and medicinal chemistry endeavors.

6-Bromo-2,3-dihydro-1H-inden-5-ol CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a halogenated derivative of indanol, a bicyclic aromatic alcohol. Its structural features make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 32337-85-2, possesses the molecular formula C₉H₉BrO.[1] The presence of a bromine atom and a hydroxyl group on the indane scaffold provides two reactive sites for further chemical modifications, making it a versatile building block for more complex molecules.

| Property | Value | Source |

| CAS Number | 32337-85-2 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Boiling Point | 274.9±40.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% - 98% | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound from 5-Indanol

This protocol is based on the bromination of a structurally similar compound, 3,3-dimethyl-5-hydroxy-indane, and should be optimized for the specific substrate.

Materials:

-

5-Indanol

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or a less toxic alternative solvent such as dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for fractional distillation or column chromatography

Procedure:

-

Dissolution: Dissolve 5-indanol in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt bath.

-

Bromination: Slowly add a solution of bromine in the same solvent dropwise to the cooled solution of 5-indanol over several hours. The reaction is exothermic and the temperature should be carefully monitored and maintained within the specified range.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Safety Precautions: Bromine is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon tetrachloride is a known carcinogen and should be handled with extreme care or replaced with a safer solvent.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is primarily in the fields of neurology and oncology research. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the hydroxyl group can be derivatized to form ethers, esters, or other functionalities. These modifications allow for the exploration of structure-activity relationships in the development of new drug candidates. It is also utilized in research to study enzyme interactions and receptor binding mechanisms.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material through a standard electrophilic aromatic substitution reaction.

Caption: Synthetic workflow for this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-2,3-dihydro-1H-inden-5-ol

Compound Identity and Physical Properties

6-Bromo-2,3-dihydro-1H-inden-5-ol is a halogenated derivative of indanol. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 32337-85-2 |

| Predicted Boiling Point | 274.9±40.0 °C at 760 mmHg |

| Appearance | Predicted to be a solid at room temperature |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are derived from data available for compounds such as 6-bromo-5-nitro-indan-1-one, 5-bromo-1-indanone, and 2,3-dihydro-1H-inden-5-ol.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | Ar-H (H-7) |

| ~6.8 | s | 1H | Ar-H (H-4) |

| ~5.0 | br s | 1H | -OH |

| ~2.9 | t, J ≈ 7.5 Hz | 2H | -CH₂- (H-3) |

| ~2.6 | t, J ≈ 7.5 Hz | 2H | -CH₂- (H-1) |

| ~2.1 | quintet | 2H | -CH₂- (H-2) |

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-5 (C-OH) |

| ~145 | C-7a |

| ~135 | C-3a |

| ~128 | C-7 |

| ~118 | C-4 |

| ~112 | C-6 (C-Br) |

| ~35 | C-1 |

| ~32 | C-3 |

| ~25 | C-2 |

Table 2.3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| ~1050 | Medium | C-Br stretch |

Table 2.4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity | Notes |

| 214/212 | [M]⁺ (Molecular Ion) | Presence of two peaks with ~1:1 intensity ratio, characteristic of Bromine isotopes (⁷⁹Br and ⁸¹Br)[1] |

| 133 | [M - Br]⁺ | Loss of a bromine radical. |

| 105 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |

Hypothetical Experimental Protocols

3.1 Synthesis of this compound

This proposed synthesis is adapted from procedures for similar brominated indanones.

-

Step 1: Friedel-Crafts Acylation of 3-Bromophenol.

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 3-bromophenol (1.0 eq).

-

Slowly add 3-chloropropionyl chloride (1.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(2-bromo-4-hydroxyphenyl)propanoic acid.

-

-

Step 2: Intramolecular Cyclization.

-

Treat the product from Step 1 with a dehydrating agent such as polyphosphoric acid or Eaton's reagent at an elevated temperature (e.g., 80-100 °C) for 2-4 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify by column chromatography to obtain 6-Bromo-2,3-dihydro-1H-inden-5-one.

-

-

Step 3: Reduction of the Ketone.

-

Dissolve the 6-Bromo-2,3-dihydro-1H-inden-5-one (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction for 2 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by flash column chromatography.

-

3.2 Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Use the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a thin film of the purified product on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the product in a volatile solvent (e.g., methanol or dichloromethane) into an electron ionization (EI) mass spectrometer.

-

Acquire the mass spectrum over a range of m/z 50-300.

-

Experimental Workflow Diagram

Caption: Synthesis and characterization workflow for this compound.

Signaling Pathways and Biological Activity

While this compound is noted for its potential use as an intermediate in the synthesis of molecules for neurology and oncology research, no specific signaling pathways involving this compound have been identified in the reviewed literature. Further biological screening would be required to elucidate its specific molecular targets and mechanisms of action.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-2,3-dihydro-1H-inden-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of the compound 6-Bromo-2,3-dihydro-1H-inden-5-ol. This document outlines the expected spectral data, provides a standard experimental protocol for data acquisition, and includes visualizations to aid in the structural interpretation of this key intermediate used in organic synthesis.

Introduction

This compound is a halogenated derivative of indanol. Its structure is a valuable framework in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed interpretation of its ¹H and ¹³C NMR spectra.

Disclaimer: The spectral data presented in this document are predicted values based on established NMR principles and data from structurally similar compounds. For definitive analysis, experimental verification is required.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR, along with the predicted chemical shifts for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~ 7.3 | s | - | 1H |

| H-4 | ~ 6.8 | s | - | 1H |

| -OH | ~ 5.0 (broad) | s | - | 1H |

| H-1 | ~ 5.2 | t | ~ 6.0 | 1H |

| H-3 (α to aromatic) | ~ 2.9 | t | ~ 7.5 | 2H |

| H-2 | ~ 2.1 | p | ~ 7.5 | 2H |

s = singlet, t = triplet, p = pentet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 | ~ 150 |

| C-3a | ~ 145 |

| C-7a | ~ 140 |

| C-4 | ~ 115 |

| C-7 | ~ 112 |

| C-6 | ~ 110 |

| C-1 | ~ 75 |

| C-3 | ~ 35 |

| C-2 | ~ 30 |

Structural Visualization

The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition

-

Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-240 ppm is standard.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

NMR Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring NMR data.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. The tabulated predicted data, along with the standardized experimental protocol and workflow diagrams, serve as a valuable resource for researchers in the fields of organic synthesis and drug development. For unambiguous structural confirmation, it is imperative to acquire and analyze experimental NMR data for this compound.

Physical properties and appearance of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-2,3-dihydro-1H-inden-5-ol. The information is compiled from various sources to assist in research and development activities.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 75476-86-7 | |

| Appearance | Data not available | |

| Melting Point | Data not available | [1] |

| Boiling Point | 274.9 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point | 120 °C | [1] |

| Solubility | Data not available | |

| Storage Conditions | 2-8°C, store under inert gas |

Spectroscopic Data

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not published, standard methodologies for organic compounds can be applied.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the compound is dry and finely powdered. If necessary, gently grind a small amount of the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

Solubility Determination (General Protocol)

Determining the solubility of a compound in various solvents is essential for planning reactions, purifications, and formulations.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

-

The compound to be tested

Procedure:

-

Add a small, measured amount of the compound (e.g., 1-5 mg) to a test tube.

-

Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the solid has not dissolved, continue adding the solvent in measured increments, agitating after each addition, until the solid dissolves or a maximum volume is reached.

-

Record the solubility in terms of mass per volume (e.g., mg/mL).

-

The process can be repeated with different solvents to create a solubility profile.

Visualized Workflows

The following diagrams illustrate logical workflows relevant to the characterization of a chemical compound like this compound.

Caption: General workflow for the physical and chemical characterization of a compound.

Caption: A typical workflow for determining the solubility of a chemical compound.

References

6-Bromo-2,3-dihydro-1H-inden-5-ol: A Core Moiety in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a halogenated indanol derivative that has emerged as a valuable intermediate in the synthesis of complex molecular frameworks for pharmaceutical applications. Its rigid bicyclic structure, coupled with the presence of strategically positioned functional groups—a hydroxyl and a bromine atom—makes it a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key literature, discovery, and chemical data related to this compound, with a focus on its synthesis and significance in drug discovery. The information presented herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| CAS Number | 32337-85-2 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Boiling Point | 274.9 ± 40.0 °C at 760 mmHg[1][2] |

| Physical Form | Solid[1] |

Spectroscopic Data

| Spectroscopy | Expected Data |

| ¹H NMR | Aromatic protons (2H), benzylic protons (4H), hydroxyl proton (1H). |

| ¹³C NMR | Aromatic carbons (6C), aliphatic carbons (3C). |

| IR | O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), C-Br stretch. |

| Mass Spec. | Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a bromine-containing compound. |

Synthesis and Discovery

The discovery of this compound is not attributed to a single seminal publication but rather has evolved from the broader exploration of indane-based scaffolds in medicinal chemistry. Its utility as a synthetic intermediate is documented in various patents and chemical supplier databases.

A plausible and efficient synthetic route to this compound involves the diazotization of the corresponding amine, 6-bromo-2,3-dihydro-1H-inden-5-amine, followed by hydrolysis of the resulting diazonium salt. This method is a standard transformation in aromatic chemistry. The precursor, 6-bromo-2,3-dihydro-1H-inden-5-amine, can be prepared from a suitable indanone derivative.

Experimental Protocol: Synthesis of this compound from 6-Bromo-2,3-dihydro-1H-inden-5-amine

This protocol is based on well-established diazotization and hydrolysis reactions of aromatic amines.

Materials:

-

6-Bromo-2,3-dihydro-1H-inden-5-amine

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water (deionized)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Ice

Procedure:

-

Diazotization: A solution of 6-bromo-2,3-dihydro-1H-inden-5-amine in dilute sulfuric acid is prepared and cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: The solution containing the diazonium salt is slowly added to a boiling aqueous solution of sulfuric acid. The mixture is heated until the evolution of nitrogen gas ceases. This process hydrolyzes the diazonium salt to the corresponding phenol.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Caption: Synthetic pathway from the amine precursor to the final product.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of neurology and oncology.[2] The indane core provides a rigid scaffold that can be appropriately functionalized to interact with specific biological targets. The bromine atom is particularly useful as it allows for further chemical modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse substituents. The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties and biological activity.

While this compound itself is not known to be biologically active, its derivatives are of significant interest. For instance, the indane scaffold is present in a number of compounds investigated for their interaction with various receptors and enzymes. The specific signaling pathways targeted would be those of the final drug candidates synthesized using this intermediate.

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound in a typical drug development pipeline.

Caption: The progression from a chemical intermediate to a potential drug.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its readily available starting materials and the potential for diverse chemical modifications make it an attractive scaffold for the synthesis of novel compounds with therapeutic potential. While detailed literature on the compound itself is sparse, its value is evident from its role as a key intermediate in the development of new drugs. This guide provides a foundational understanding for researchers looking to utilize this versatile building block in their synthetic and drug discovery endeavors.

References

In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-inden-5-ol: Safety, Handling, and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 6-Bromo-2,3-dihydro-1H-inden-5-ol, a key intermediate in organic synthesis, particularly in the development of therapeutic compounds. This document is intended for professionals in research, discovery, and drug development.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic alcohol. Its structure is foundational for creating more complex molecules in medicinal chemistry.[1]

| Property | Value | Source |

| Chemical Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 32337-85-2 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 274.9 ± 40.0 °C at 760 mmHg | [2] |

| Purity | ≥95% | [1] |

Hazard Identification and Safety Precautions

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory to prevent adverse health effects.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

Users should strictly follow these precautionary measures:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Emergency First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or doctor.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is 2-8°C under an inert gas.[1]

Experimental Protocols

Synthesis of 6-Bromo-2,3-dihydro-5-nitro-1H-Inden-1-one[3]

This synthesis is a two-stage process involving diazotization of an amino-indanone followed by a nitro-substitution reaction.

Materials:

-

5-Amino-6-bromo-indan-1-one (4.0 g, 17.7 mmol)

-

20% aqueous Tetrafluoroboric acid (HBF₄) (16 ml)

-

4 M aqueous Sodium Nitrite (NaNO₂) (1.9 g, 27.3 mmol)

-

Copper (Cu) powder (5.3 g, 83.2 mmol)

-

Sodium Nitrite (NaNO₂) (16.3 g, 236.7 mmol)

-

Water

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Diazotization:

-

Suspend 5-amino-6-bromo-indan-1-one in 20% aqueous HBF₄ at 0°C.

-

Add 4 M aqueous sodium nitrite dropwise over 5 minutes.

-

Stir the mixture for 50 minutes at 0°C.

-

-

Nitro-substitution:

-

In a separate flask, vigorously stir a mixture of copper and sodium nitrite in water at 26°C.

-

Add the foamy suspension from the diazotization step portion-wise to the copper/sodium nitrite mixture over 30 minutes. Use small amounts of diethyl ether to break up any excessive foaming.

-

Stir the final mixture for an additional 50 minutes.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a Celite pad and wash with ethyl acetate.

-

Separate the organic phase, wash it with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase.

-

Purify the residue by flash column chromatography (10-20% ethyl acetate in petroleum ether) to yield 6-bromo-5-nitro-indan-1-one as a yellow solid.

-

Yield: 47%

¹H NMR Data (400 MHz, CDCl₃): δ 8.08 (s, 1H), 7.85 (s, 1H), 3.21 (t, J = 6.0 Hz, 2H), 2.83 (t, J = 6.0 Hz, 2H).[3]

Experimental and Logical Flow Diagrams

The following diagrams illustrate the general workflows for handling hazardous chemicals and a potential synthetic pathway based on the available information.

Caption: General workflow for handling hazardous chemical compounds.

Caption: Potential synthetic pathway for this compound.

Application in Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the fields of neurology and oncology, where it can be incorporated into novel chemical entities for the study of enzyme interactions and receptor binding mechanisms.[1] The bromo- and hydroxyl- functionalities provide reactive handles for further chemical modifications, making it a versatile intermediate in the drug discovery process.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research. However, it is a hazardous substance that requires careful handling and adherence to stringent safety protocols. This guide provides the essential information for its safe use in a research and development setting. All personnel should be thoroughly familiar with this information before handling the compound.

References

The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework, combined with the diverse possibilities for substitution on both the aromatic and aliphatic rings, provides a versatile platform for the design of potent and selective therapeutic agents. This guide delves into the significance of the indane core, exploring its application in various therapeutic areas, detailing synthetic methodologies, and providing insights into its interaction with key biological targets and signaling pathways.

Therapeutic Significance of the Indane Core

The indane moiety is a key structural feature in a number of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability. Its rigid nature helps to lock in favorable conformations for binding to biological targets, often leading to enhanced potency and selectivity.

Neurodegenerative Diseases

In the realm of neurodegenerative diseases, the indane core is most notably present in Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease. Donepezil is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.

Antiviral Therapy

Indinavir , an HIV-1 protease inhibitor, showcases the importance of the indane scaffold in antiviral drug design. The indane group in Indinavir plays a crucial role in binding to the active site of the HIV-1 protease, an enzyme essential for the maturation of the virus. By inhibiting this enzyme, Indinavir prevents the production of infectious viral particles.

Anti-Cancer and Anti-Inflammatory Applications

Numerous studies have explored the potential of indane derivatives as anti-cancer and anti-inflammatory agents. These compounds have been shown to target a variety of biological pathways implicated in cancer cell proliferation and inflammation. For instance, certain indane-based compounds have demonstrated inhibitory activity against the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Additionally, some indane derivatives have exhibited anti-inflammatory effects by modulating the production of inflammatory mediators.

Quantitative Data on Indane-Based Compounds

The following tables summarize key quantitative data for representative indane-containing drugs and experimental compounds, highlighting their potency and pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of Clinically Approved Indane-Containing Drugs

| Drug | Target | Tmax (hours) | t1/2 (hours) | Protein Binding (%) | Clearance |

| Donepezil | Acetylcholinesterase | ~3-4 | ~70 | ~96 | 0.13-0.19 L/hr/kg |

| Indinavir | HIV-1 Protease | ~0.8 | ~1.8 | ~60 | 46.8 L/hr |

Table 2: In Vitro Activity of Experimental Indane and Indazole Derivatives

| Compound Class | Target/Assay | Cell Line | IC50 | Reference |

| Indanone-Tricyclic Spiroisoxazoline | Apoptosis Induction | Colorectal & Breast Cancer Cells | - | [1] |

| 3-Amino-1H-indazole derivative (W24) | PI3K/Akt/mTOR Pathway | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43-3.88 µM | [2] |

| Indole derivative of Ursolic Acid (UA-1) | NO Inhibition | RAW 264.7 | 2.2 ± 0.4 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indane scaffolds and for the biological evaluation of their activity.

Synthesis of Indane Scaffolds

3.1.1. Synthesis of 1,3-Indandione

-

Reaction: Condensation of diethyl phthalate with ethyl acetate in the presence of a strong base, followed by acidic hydrolysis and decarboxylation.

-

Procedure:

-

To a flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide in ethanol.

-

Slowly add a mixture of diethyl phthalate and ethyl acetate to the flask with stirring.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., sulfuric acid).

-

Heat the mixture to effect hydrolysis and decarboxylation.

-

Cool the mixture and collect the precipitated 1,3-indandione by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1,3-indandione.

-

3.1.2. Synthesis of 2,3-dihydro-1H-inden-1-amine (1-Aminoindane)

-

Reaction: Reductive amination of 1-indanone.

-

Procedure:

-

Dissolve 1-indanone in a suitable solvent such as methanol.

-

Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by adding water and adjust the pH to basic with a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2,3-dihydro-1H-inden-1-amine.

-

Biological Assays

3.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB solution, and the test compound (indane derivative) at various concentrations.

-

Add a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.

-

Initiate the reaction by adding a solution of AChE.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

-

3.2.2. HIV-1 Protease Inhibition Assay

-

Principle: This assay typically uses a fluorogenic substrate that contains a cleavage site for HIV-1 protease. Cleavage of the substrate by the enzyme results in an increase in fluorescence, which can be measured.

-

Procedure:

-

In a microplate, add the test compound (indane derivative) at various concentrations to a buffer solution.

-

Add a solution of recombinant HIV-1 protease.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 or Ki value.

-

3.2.3. Western Blot Analysis for PI3K/Akt Pathway Proteins

-

Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. It is particularly useful for assessing the phosphorylation status of signaling proteins like Akt, which indicates pathway activation.

-

Procedure:

-

Culture cancer cells and treat them with the indane derivative at various concentrations for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the medicinal chemistry of the indane core.

Acetylcholine Hydrolysis and Inhibition by Donepezil

Caption: Inhibition of Acetylcholinesterase by Donepezil.

HIV Life Cycle and Inhibition by Indinavir

Caption: HIV Life Cycle and Protease Inhibition by Indinavir.

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Conclusion

The indane core structure continues to be a fertile ground for the discovery of new therapeutic agents. Its unique combination of rigidity and synthetic tractability allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The examples of Donepezil and Indinavir underscore the clinical success that can be achieved by leveraging this privileged scaffold. Future research into novel indane derivatives, particularly in the areas of oncology and inflammatory diseases, holds significant promise for the development of next-generation medicines. This guide provides a foundational understanding for researchers to explore and exploit the full potential of the indane core in their drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol, a valuable intermediate in pharmaceutical research and development. The outlined synthetic pathway is a robust four-step process commencing from the readily available starting material, 5-aminoindan.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a four-step reaction sequence:

-

Acetylation: Protection of the amino group of 5-aminoindan.

-

Bromination: Regioselective bromination of the N-acetylated intermediate.

-

Hydrolysis: Deprotection of the amino group.

-

Diazotization and Hydrolysis: Conversion of the amino group to the target hydroxyl group.

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide (Acetylation)

Procedure:

-

To a stirred solution of 5-aminoindan (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Step 2: Synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide (Bromination)

Procedure:

-

Dissolve N-(2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent) in a suitable solvent like chloroform or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, keeping it protected from light. Monitor the reaction by TLC.

-

After the reaction is complete, wash the mixture with water and a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can be purified by recrystallization.

Step 3: Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-amine (Hydrolysis)

Procedure:

-

Suspend N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 6-Bromo-2,3-dihydro-1H-inden-5-amine.[1]

Step 4: Synthesis of this compound (Diazotization and Hydrolysis)

Procedure:

-

Dissolve 6-Bromo-2,3-dihydro-1H-inden-5-amine (1 equivalent) in a mixture of dilute sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

In a separate flask, heat a solution of copper(I) oxide in dilute sulfuric acid to boiling.

-

Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, continue to heat the mixture for a further 30 minutes.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Reaction Conditions | Typical Yield |

| 1 | 5-Aminoindan | Acetic Anhydride | Dichloromethane, 0°C to RT, 2-4h | >95% |

| 2 | N-(2,3-dihydro-1H-inden-5-yl)acetamide | N-Bromosuccinimide (NBS) | Chloroform, RT, 12-24h | 80-90% |

| 3 | N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | Conc. HCl, Ethanol | Reflux, 4-6h | ~98%[1] |

| 4 | 6-Bromo-2,3-dihydro-1H-inden-5-amine | NaNO₂, H₂SO₄, Cu₂O | 0-5°C then boiling | 70-80% |

Note: Yields are indicative and may vary depending on the specific reaction scale and purification methods employed.

Logical Relationship of the Synthetic Steps

The synthetic strategy is based on a logical progression of functional group transformations on the indan scaffold.

Figure 2. Logical progression of the synthetic route.

References

6-Bromo-2,3-dihydro-1H-inden-5-ol: A Key Building Block in the Synthesis of Epigenetic Modulators

Application Note

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a versatile bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its indanol core, substituted with both a bromine atom and a hydroxyl group, provides two reactive sites for orthogonal chemical modifications. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the phenolic hydroxyl group can be readily functionalized, for instance, through etherification reactions. This dual reactivity makes it a valuable scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors.

A prominent application of this compound is in the synthesis of Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is an epigenetic enzyme that plays a crucial role in cell differentiation and is a validated therapeutic target in certain cancers, notably acute myeloid leukemia (AML). The synthesis of Iadademstat highlights the utility of this compound in constructing the core structure of this clinically relevant molecule.

Application in the Synthesis of Iadademstat (ORY-1001)

The synthesis of Iadademstat (ORY-1001) showcases a strategic application of this compound. The synthetic route involves a key Williamson ether synthesis, where the hydroxyl group of this compound is reacted with a suitable heterocyclic partner. This is followed by further modifications, including a Suzuki coupling reaction at the bromine position, to build the final complex structure of the LSD1 inhibitor.

Table 1: Key Intermediates and Final Product in the Synthesis of Iadademstat

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| This compound | C₉H₉BrO | 213.07 | Starting Material |

| (1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-amine | C₁₄H₁₃Br₂N₂O | 401.08 | Intermediate after Williamson Ether Synthesis |

| N-((1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide | C₁₈H₁₇Br₂N₂O₂ | 469.15 | Intermediate after Amide Coupling |

| Iadademstat (ORY-1001) | C₂₅H₃₄N₄O₂ | 438.57 | Final Product (LSD1 Inhibitor) |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of (1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-amine

This protocol describes the coupling of this compound with a suitable bromopyridine derivative.

Materials:

-

This compound

-

5-Bromo-2-fluoropyridine

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF, add potassium tert-butoxide at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add 5-bromo-2-fluoropyridine to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ether intermediate.

Protocol 2: Suzuki Coupling for the Synthesis of Iadademstat (ORY-1001)

This protocol outlines the palladium-catalyzed cross-coupling reaction to introduce the diazepane moiety.

Materials:

-

N-((1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide

-

tert-Butyl 4-(methoxymethyl)-1,4-diazepane-1-carboxylate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the bromo-indenyl derivative intermediate, the diazepane boronic acid or ester derivative, Pd(dppf)Cl₂, and sodium carbonate.

-

Add a mixture of 1,4-dioxane and water.

-

Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

-

Heat the reaction mixture to 90°C and stir for 16 hours.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the protected Iadademstat.

-

Subsequent deprotection of the Boc group yields the final product, Iadademstat.

Table 2: Representative Quantitative Data for Iadademstat Synthesis

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Williamson Ether Synthesis | This compound | (1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-amine intermediate | 5-Bromo-2-fluoropyridine, K₂CO₃, DMF, 80°C | ~75-85 |

| Suzuki Coupling | N-((1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide | Protected Iadademstat | Diazepane boronic ester, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C | ~60-70 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Caption: Synthetic workflow for Iadademstat.

Caption: LSD1 inhibition pathway in AML.

Application Notes and Protocols for the Synthesis of Donepezil Utilizing a Brominated Indanone Precursor

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Donepezil, a prominent therapeutic agent for Alzheimer's disease. The synthesis commences from the key intermediate, 5,6-dimethoxy-1-indanone. While the direct synthesis from 6-Bromo-2,3-dihydro-1H-inden-5-ol is not established in the literature, a plausible synthetic pathway to obtain the necessary 5,6-dimethoxy-1-indanone precursor from a related brominated indanone is proposed. These notes are intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis of 5,6-dimethoxy-1-indanone from a Brominated Precursor

The conversion of a brominated and hydroxylated indane derivative, such as this compound, to the key Donepezil precursor, 5,6-dimethoxy-1-indanone, requires a multi-step synthetic sequence. The following represents a chemically logical, albeit hypothetical, pathway that would necessitate experimental validation and optimization.

The proposed pathway involves three key transformations:

-

Oxidation of the Hydroxyl Group: The secondary alcohol in the starting material is oxidized to a ketone to form the indanone ring structure.

-

O-Methylation: The phenolic hydroxyl group is converted to a methoxy group.

-

Methoxylation of the Aryl Bromide: The bromine atom on the aromatic ring is replaced with a methoxy group.

A potential sequence for these transformations is outlined below.

Application Note: Regioselective Bromination of 2,3-dihydro-1H-inden-5-ol

Abstract

This application note provides a detailed experimental protocol for the regioselective ortho-bromination of 2,3-dihydro-1H-inden-5-ol to synthesize 6-bromo-2,3-dihydro-1H-inden-5-ol. The protocol utilizes N-bromosuccinimide (NBS) as the brominating agent in methanol, with para-toluenesulfonic acid (p-TsOH) as a catalyst to ensure high regioselectivity. This method is efficient, with short reaction times and high yields reported for similar phenolic substrates. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this brominated indanol derivative, a valuable intermediate in the synthesis of various biologically active molecules.

Introduction

Brominated phenolic compounds are crucial building blocks in the synthesis of pharmaceuticals and other functional materials. The indane scaffold is a common motif in biologically active molecules, and its targeted functionalization is of significant interest. The specific bromination of 2,3-dihydro-1H-inden-5-ol at the C-6 position, ortho to the hydroxyl group, provides a key intermediate for further synthetic transformations. This protocol is adapted from a general and efficient method for the mono-ortho-bromination of para-substituted phenols.[1] The use of N-bromosuccinimide (NBS) offers a safer and more manageable alternative to liquid bromine. The addition of a catalytic amount of para-toluenesulfonic acid (p-TsOH) has been shown to enhance the regioselectivity for ortho-bromination in polar protic solvents like methanol.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Catalog No. |

| 2,3-dihydro-1H-inden-5-ol | ≥98% | Sigma-Aldrich | 1470-94-6 |

| N-Bromosuccinimide (NBS) | Reagent grade, ≥98% | Sigma-Aldrich | B81255 |

| para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ACS reagent, ≥98.5% | Sigma-Aldrich | T35925 |

| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | 322415 |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | 270997 |

| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Sigma-Aldrich | S6014 |

| Sodium sulfate (Na₂SO₄) | Anhydrous, ≥99.0% | Sigma-Aldrich | 239313 |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 236841 |

| Round-bottom flask (50 mL) | - | VWR | - |

| Magnetic stirrer and stir bar | - | VWR | - |

| Dropping funnel (25 mL) | - | VWR | - |

| Rotary evaporator | - | Heidolph | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore | 105554 |

Experimental Protocol

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-inden-5-ol (1.00 g, 7.45 mmol) and para-toluenesulfonic acid monohydrate (0.142 g, 0.745 mmol, 0.1 eq.).

-

Add anhydrous methanol (15 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

2. Bromination Reaction:

-

In a separate flask, dissolve N-bromosuccinimide (1.33 g, 7.45 mmol, 1.0 eq.) in anhydrous methanol (10 mL).

-

Transfer the NBS solution to a dropping funnel and add it dropwise to the solution of 2,3-dihydro-1H-inden-5-ol over a period of 20 minutes at room temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

3. Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have different Rf values.

4. Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

5. Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 2,3-dihydro-1H-inden-5-ol |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Catalyst | para-Toluenesulfonic acid (p-TsOH) |

| Solvent | Methanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 50 minutes |

| Theoretical Yield | 1.59 g |

| Expected Actual Yield | >85% (based on similar substrates) |

| Expected Appearance | White to off-white solid |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Melting Point | Not reported in literature |

| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Aromatic protons, hydroxyl proton, and aliphatic protons of the indane core. |

| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Signals corresponding to the 9 carbon atoms of the molecule. |

| Expected IR (KBr) ν (cm⁻¹) | O-H stretch, C-H aromatic and aliphatic stretches, C-O stretch, C-Br stretch. |

| Expected Mass Spectrum (m/z) | Molecular ion peak corresponding to [M]⁺ and [M+2]⁺ due to bromine isotopes. |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the bromination of 2,3-dihydro-1H-inden-5-ol.

Caption: Proposed reaction mechanism for the ortho-bromination of 2,3-dihydro-1H-inden-5-ol.

Discussion

The described protocol offers a straightforward and efficient method for the synthesis of this compound. The key to the high regioselectivity of this reaction is the use of a catalytic amount of p-TsOH in a polar protic solvent. It is proposed that p-TsOH protonates the NBS, making it a more potent electrophile. The hydroxyl group of the indanol directs the electrophilic substitution to the ortho and para positions. As the para position is blocked by the fused ring system, the bromination occurs selectively at one of the ortho positions, C4 or C6. Steric hindrance may favor substitution at the C6 position.

For optimal results, it is crucial to use anhydrous solvents and to control the rate of addition of the NBS solution. The reaction is generally fast and should be monitored by TLC to avoid over-bromination. The purification by column chromatography is essential to remove any unreacted starting material, succinimide byproduct, and any minor isomers that may have formed.

Safety Precautions

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

para-Toluenesulfonic acid is corrosive and should be handled with care.

-

All waste materials should be disposed of in accordance with institutional and local regulations.

References

Application Note: High-Purity Isolation of 6-Bromo-2,3-dihydro-1H-inden-5-ol via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a key intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds with potential therapeutic applications in fields like neurology and oncology.[1] The synthesis of brominated phenols can often yield products with colored impurities and byproducts, necessitating a robust purification step to ensure high purity for subsequent reactions and biological assays.[2] This application note provides a detailed protocol for the efficient purification of crude this compound using silica gel column chromatography.

Principle of Separation

The purification is based on normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[3] Compounds in the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. More polar compounds, like the target phenol, will have a stronger interaction with the stationary phase and thus elute more slowly than non-polar impurities when a non-polar solvent is used. By gradually increasing the polarity of the mobile phase, the target compound can be selectively eluted from the column.

Experimental Protocols

1. Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[3][4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

Methodology:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Prepare developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[5] A good starting point for moderately polar compounds is a 10-50% mixture of Ethyl Acetate in Hexane.[5]

-

Place the TLC plates in the chambers and allow the solvent front to ascend near the top.

-

Remove the plates, mark the solvent front, and allow them to dry.

-

Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

-

Calculate the Rf value for the target compound and impurities for each solvent system.

2. Column Chromatography Protocol

Methodology:

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent determined by TLC.

-

Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane, to ensure it is fully dissolved.[6]

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the non-polar solvent system determined from the TLC analysis.

-

Collect fractions of a consistent volume in test tubes or flasks.

-

The polarity of the eluent can be gradually increased (gradient elution) to elute the target compound if it is strongly retained on the column.[3] For instance, start with 10% Ethyl Acetate in Hexane and gradually increase to 20-30%.

-

-

Monitoring the Separation:

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Spot every few fractions on a single TLC plate to track the elution profile.

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent using a rotary evaporator to yield the purified solid product.

-

-

Purity Assessment:

-

Assess the purity of the final product by TLC against the crude material, and consider further characterization by NMR spectroscopy or melting point determination.

-

Data Presentation

Table 1: Materials and Equipment

| Category | Item |

| Chemicals | Crude this compound |

| Silica Gel (60-120 mesh) | |

| Hexane (or Petroleum Ether) | |

| Ethyl Acetate | |

| Dichloromethane (for sample loading) | |

| Equipment | Glass chromatography column |

| TLC plates (silica gel on aluminum) | |

| UV Lamp (254 nm) | |

| Glass flasks and beakers | |

| Rotary Evaporator | |

| TLC developing chambers |

Table 2: Example TLC Solvent System Optimization

| Solvent System (Ethyl Acetate:Hexane, v/v) | Rf of Non-Polar Impurity | Rf of Target Compound | Rf of Polar Impurity | Observations |

| 10:90 | 0.85 | 0.15 | 0.00 | Target compound is retained too strongly. |

| 20:80 | 0.95 | 0.35 | 0.05 | Optimal separation. Good Rf for target compound. |

| 30:70 | 0.98 | 0.55 | 0.15 | Poor separation between target and non-polar impurity. |

| 50:50 | ~1.00 | 0.80 | 0.40 | All components move too quickly, resulting in co-elution.[3] |

Table 3: Recommended Column Chromatography Parameters

| Parameter | Recommended Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient elution: Start with 10% Ethyl Acetate in Hexane, gradually increasing to 30% Ethyl Acetate in Hexane. |

| Sample Loading | Dry loading: Adsorb crude material onto silica gel. |

| Elution Mode | Gravity or Flash Chromatography (low pressure). |

| Monitoring | TLC analysis of fractions using a 20:80 Ethyl Acetate:Hexane solvent system and visualization under UV light (254 nm). |

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Logic diagram for optimizing the TLC solvent system.

References

Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals